Diethyl Ethyl-d5-phenylmalonate
Overview
Description
Diethyl Ethyl-d5-phenylmalonate is a labeled analogue of Diethyl Ethylphenylmalonate, which is used in the synthesis of barbiturate compounds displaying pharmacological properties . This compound is particularly significant in scientific research due to its unique isotopic properties, making it a valuable tool for studying metabolic pathways and drug metabolism.
Preparation Methods
The synthesis of Diethyl Ethyl-d5-phenylmalonate typically involves the following steps:
Neutralization and Substitution: Phenylacetic acid is neutralized with an alkali, followed by the addition of zinc cyanide to perform a substitution reaction.
Esterification: The resulting phthalic acid undergoes esterification with ethanol to form diethyl phenylmalonate.
Alkylation: The diester is then subjected to an alkylation reaction with bromoethane to obtain this compound.
This method is advantageous due to its simplicity, high yield, and suitability for large-scale industrial production .
Chemical Reactions Analysis
Diethyl Ethyl-d5-phenylmalonate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium ethoxide.
Esterification: Involves the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Alkylation: Typically performed using alkyl halides like bromoethane.
The major products formed from these reactions include various substituted malonates and barbiturate intermediates .
Scientific Research Applications
Diethyl Ethyl-d5-phenylmalonate is extensively used in scientific research for:
Metabolic Pathway Studies: Its isotopic labeling allows for detailed tracking of metabolic processes.
Drug Metabolism Research: Used to study the pharmacokinetics and dynamics of barbiturate compounds.
Synthetic Chemistry: Serves as a precursor in the synthesis of various pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Diethyl Ethyl-d5-phenylmalonate involves its role as a precursor in the synthesis of barbiturates. These barbiturates act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This results in sedative and hypnotic effects, making them useful in medical applications such as anesthesia and treatment of epilepsy .
Comparison with Similar Compounds
Diethyl Ethyl-d5-phenylmalonate is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as:
Diethyl Phenylmalonate: Used in the synthesis of barbiturates but lacks isotopic labeling.
Diethyl Methylmalonate: Another malonate ester used in organic synthesis but with different substituents.
Dimethyl Malonate: A simpler ester used in various chemical reactions but without the phenyl group.
These comparisons highlight the specific applications and advantages of this compound in scientific research.
Properties
IUPAC Name |
diethyl 2-(1,1,2,2,2-pentadeuterioethyl)-2-phenylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-15(13(16)18-5-2,14(17)19-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3/i1D3,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRVDBARWFJWEB-SGEUAGPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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